11-Methoxyyangonin
Overview
Description
11-Methoxyyangonin is an organic compound belonging to the class of kavalactones. These compounds are characterized by a benzene ring and a pyranone moiety, linked to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton .
Mechanism of Action
Target of Action
11-Methoxyyangonin, also known as Trimethylhispidin or Hispidin, is a natural kavalactone The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a kavalactone, it may interact with various receptors and enzymes in the body, but the exact mechanisms remain to be elucidated .
Biochemical Pathways
Kavalactones, the class of compounds to which this compound belongs, are known to influence several biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Information on its bioavailability is also lacking. It is soluble in dmso , which suggests that it may have good bioavailability when administered in a suitable formulation.
Biochemical Analysis
Cellular Effects
It is known that kavalactones can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that kavalactones can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that kavalactones can have various effects in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
As a kavalactone, it is likely to interact with various enzymes and cofactors .
Transport and Distribution
As a kavalactone, it is likely to interact with various transporters and binding proteins .
Subcellular Localization
As a kavalactone, it is likely to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyyangonin involves the reaction of 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one with appropriate reagents under controlled conditions. The detailed synthetic route typically includes steps such as esterification, cyclization, and methoxylation .
Industrial Production Methods: Industrial production of this compound is often carried out by extracting it from the leaves of Piper methysticum. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 11-Methoxyyangonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds .
Scientific Research Applications
11-Methoxyyangonin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways and interactions.
Comparison with Similar Compounds
Yangonin: Another kavalactone with similar structure but different functional groups.
Desmethoxyyangonin: Lacks the methoxy group present in 11-Methoxyyangonin.
Kavalactone A: A dimeric kavalactone with distinct structural features.
Uniqueness: this compound is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJRDULCMRSYSL-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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